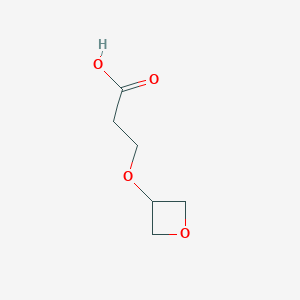

3-(Oxetan-3-yloxy)propanoic acid

Description

3-(Oxetan-3-yloxy)propanoic acid is a propanoic acid derivative featuring an oxetane ring (a four-membered oxygen-containing heterocycle) attached via an ether linkage at the third carbon of the propanoic acid chain. Oxetanes are valued in medicinal chemistry for their ring strain, which enhances metabolic stability and bioavailability compared to larger cyclic ethers like tetrahydrofuran (oxolane).

Properties

IUPAC Name |

3-(oxetan-3-yloxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-6(8)1-2-10-5-3-9-4-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDDGSXISIAXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 3-(Oxetan-3-yloxy)propanoic acid are currently unknown. This compound is a synthetic molecule that has gained attention in various fields of research and industry.

Mode of Action

As a synthetic compound, it’s likely that it interacts with its targets in a specific manner, leading to changes in cellular processes.

Biochemical Pathways

Given the structural similarity to indole derivatives, it’s possible that this compound may influence pathways related to tryptophan metabolism. This is purely speculative and requires experimental validation.

Pharmacokinetics

These factors significantly impact the bioavailability of a compound, determining its efficacy and safety.

Biological Activity

3-(Oxetan-3-yloxy)propanoic acid, a compound with the CAS number 1551179-14-6, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data tables and findings from various studies.

Molecular Formula : CHO

Molar Mass : 130.14 g/mol

Appearance : Colorless to light yellow liquid

Melting Point : Not specified in available literature

Structure

The compound features an oxetane ring, which contributes to its unique chemical properties and potential biological activities.

This compound interacts with various biological macromolecules, potentially modulating enzyme activity and receptor interactions. The presence of the oxetane moiety may enhance its ability to penetrate biological membranes and interact with target sites.

Reported Biological Activities

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

- Antioxidant Activity : The compound has shown promise as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.

- Neuropharmacological Effects : Interaction studies indicate that it may bind selectively to nicotinic acetylcholine receptors, suggesting potential applications in neuropharmacology.

Table 1: Summary of Biological Activities

Cardiovascular Applications

A study examining the effects of this compound on cardiovascular health found that it could modulate pathways related to vascular function. The compound demonstrated the ability to enhance endothelial function and reduce oxidative stress, indicating its potential as a lead compound for drug development targeting cardiovascular diseases.

Neuropharmacological Research

In neuropharmacological studies, this compound was shown to selectively bind to nicotinic receptors. This interaction suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments.

Applications in Drug Development

The unique structural characteristics of this compound make it a promising candidate for various applications:

- Drug Discovery : Its bioactive properties position it well for developing new therapeutics aimed at inflammatory and cardiovascular diseases.

- Organic Synthesis : It serves as a building block in synthesizing more complex molecules used in pharmaceuticals.

- Proteomics Research : The compound is utilized in studying protein interactions and functions, contributing to advancements in understanding cellular mechanisms.

Scientific Research Applications

Medicinal Chemistry

3-(Oxetan-3-yloxy)propanoic acid has garnered attention for its potential as a bioisostere in drug design, particularly as a substitute for more complex structures that may enhance pharmacological properties.

Antidiabetic Applications

Research indicates that compounds similar to this compound can act as agonists for GPR40, a receptor involved in glucose metabolism. Such compounds have shown promise in lowering blood glucose levels without inducing hypoglycemia, making them suitable candidates for treating type 2 diabetes and related metabolic disorders .

Anti-inflammatory Properties

Studies have suggested that derivatives of this compound may possess anti-inflammatory effects, potentially useful in treating conditions like rheumatoid arthritis. The mechanism is hypothesized to involve modulation of inflammatory pathways through receptor interaction .

Materials Science

In materials science, this compound is being explored for its use in polymer synthesis and as a building block for advanced materials.

Polymer Applications

The compound can serve as a functional monomer in the synthesis of polymers with tailored properties, such as improved thermal stability and mechanical strength. Its unique structure allows for the incorporation of oxetane rings, which can enhance cross-linking density in polymer networks .

Coatings and Adhesives

Due to its reactive nature, this compound can be utilized in formulating coatings and adhesives that require robust adhesion properties and resistance to environmental degradation .

Case Study 1: Antidiabetic Research

A study published in a peer-reviewed journal investigated the effects of a series of oxetane derivatives on glucose metabolism. The findings demonstrated that certain derivatives exhibited significant glucose-lowering effects in both animal models and human-derived materials, indicating the therapeutic potential of compounds like this compound .

Case Study 2: Polymer Development

Research conducted on the synthesis of novel polymers using this compound revealed that incorporating this compound increased the thermal stability of the resulting materials compared to traditional polymer formulations. The study highlighted the versatility of this compound in creating high-performance materials suitable for industrial applications .

Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Key Compounds :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1)

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3)

Structural Differences: Chlorine substituents on the phenyl ring distinguish these from the oxetane-containing compound. Applications: Potential as antimicrobial agents derived from marine actinomycetes.

Methylthio-Containing Propanoic Acid Esters

Key Compounds :

- 3-(Methylthio)propanoic acid methyl ester

- 3-(Methylthio)propanoic acid ethyl ester

Structural Differences : Sulfur-containing methylthio groups replace the oxetane moiety.

Functional Role : Major contributors to pineapple aroma, with odor active values (OAVs) highlighting their role in flavor profiles .

Concentrations : Up to 622.49 µg·kg⁻¹ in pineapples, significantly higher than other esters .

Hydroxyphenylpropanoic Acid Derivatives

Key Compounds :

- 3-(4-Hydroxyphenyl)propanoic acid

- 3-(3′-Hydroxyphenyl)propanoic acid

Structural Differences: Phenolic hydroxyl groups instead of the oxetane ring. Biological Activity:

Thienylpropanoic Acid Derivatives

Key Compound: 3-(2-Thienyl)propanoic acid Structural Differences: A thiophene (sulfur-containing heterocycle) replaces the oxetane. Applications: Versatile research reagent in organic synthesis and material science .

Oxolane (Tetrahydrofuran) Derivatives

Key Compound: 3-(Oxolan-3-yl)prop-2-ynoic acid Structural Differences: A five-membered tetrahydrofuran ring vs. the four-membered oxetane. Applications: Used as a reference standard for drug impurities, highlighting its role in quality control .

Quinoline-Based Propanoic Acid Derivatives

Key Compound: 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid Structural Differences: A quinoline scaffold replaces the oxetane. Biological Activity: Potent antimicrobial activity, suggesting non-fluoroquinolone mechanisms .

Data Tables

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Table 2: Concentration Ranges of Methylthio Esters in Pineapples

| Compound | Tainong No. 4 (µg·kg⁻¹) | Tainong No. 6 (µg·kg⁻¹) | French Polynesia (µg·kg⁻¹) |

|---|---|---|---|

| 3-(Methylthio)propanoic acid methyl ester | 622.49 | 78.06 | 1140 |

| 3-(Methylthio)propanoic acid ethyl ester | 142.25 | 67.75 | 150 |

Key Findings and Contradictions

- Antimicrobial Selectivity: Chlorinated phenyl derivatives () and quinoline-based compounds () show divergent microbial targets, emphasizing substituent-driven activity.

- Aroma vs. Bioactivity : Methylthio esters dominate flavor profiles (), whereas hydroxyphenyl derivatives are linked to health applications ().

- Safety Profiles: 3-(4-Hydroxyphenyl)propanoic acid poses handling risks (), unlike food-grade methylthio esters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.